molecular formula C18H15F2NO3S B2634297 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one CAS No. 902299-42-7

3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one

Cat. No. B2634297
CAS RN: 902299-42-7
M. Wt: 363.38
InChI Key: YMVKAHUMOLWACL-UHFFFAOYSA-N
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Description

3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one, also known as DMSQ, is a synthetic compound that belongs to the quinolone family. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMSQ has been shown to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Quinolone derivatives are subjects of extensive research due to their diverse biological activities and applications in medicinal chemistry. The synthesis of such compounds often involves complex reactions, including cyclization and halosulfonylation processes. For example, a study on the cascade three-component halosulfonylation of 1,7-enynes showcases the synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, demonstrating the intricate reactivity and potential for constructing complex molecular architectures from simpler precursors (Zhu et al., 2016).

Molecular Structure and Properties

The structural elucidation and understanding of molecular properties are crucial for the development of compounds with specific functions. For instance, the practical synthesis and molecular structure analysis of potent broad-spectrum antibacterial isothiazoloquinolones highlight the significance of sulfonyl groups in enhancing antibacterial activity (Hashimoto et al., 2007). Such studies provide a foundation for exploring the effects of different substituents on the quinolone core, including the potential impacts of the dimethylphenylsulfonyl group.

Potential Applications

The unique chemical features of quinolone derivatives and sulfonyl-containing compounds suggest a range of potential applications, from pharmaceuticals to materials science. For example, the development of asymmetric synthesis techniques for 2-aryl-2,3-dihydro-4-quinolones via bifunctional thiourea-mediated intramolecular cyclization indicates the possibility of creating optically active compounds with significant biological or catalytic activity (Liu & Lu, 2010). Additionally, the exploration of photophysical properties and mechanoluminescence in Ir(III) complexes points toward applications in materials science, such as in sensors and data security protection (Song et al., 2016).

properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3S/c1-10-4-5-11(2)16(6-10)25(23,24)17-9-21(3)15-8-14(20)13(19)7-12(15)18(17)22/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVKAHUMOLWACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one

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